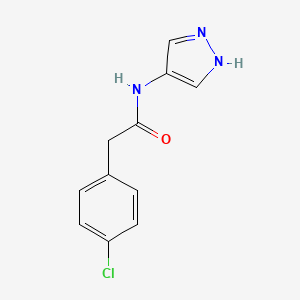
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide, also known as MEIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MEIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. MEIA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
科学的研究の応用
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
作用機序
The exact mechanism of action of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in cell signaling pathways. This compound has also been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in a variety of research fields. However, this compound also has some limitations. It can be difficult to work with in certain experimental systems, and its mechanism of action is not yet fully understood.
将来の方向性
There are many potential future directions for research involving N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide. One area of interest is in the development of more effective cancer treatments. This compound has shown promise as a potential cancer treatment, and further research is needed to determine its efficacy in vivo. Other potential future directions include the use of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective methods for synthesizing and working with this compound.
合成法
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall process is relatively straightforward.
特性
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(8-13(17)14-6-7-16)10-4-2-3-5-12(10)15-9/h2-5,15-16H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUJLFHBWLEKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)


![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)